molecular formula C23H25N3O3 B2526347 2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097912-94-0

2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2526347
CAS No.: 2097912-94-0
M. Wt: 391.471
InChI Key: LRGXEOOBDZCLFS-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a combination of phenoxy, quinoxaline, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline and pyrrolidine derivatives, such as:

Uniqueness

What sets 2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its ability to inhibit multiple molecular targets simultaneously makes it a promising candidate for further research and development.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16(2)17-7-9-18(10-8-17)28-15-23(27)26-12-11-19(14-26)29-22-13-24-20-5-3-4-6-21(20)25-22/h3-10,13,16,19H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGXEOOBDZCLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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